methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano[3,2-c]pyridine derivative featuring a fused bicyclic core with a phenyl group at position 4, a pyridin-2-ylmethyl substituent at position 6, and a methyl carboxylate ester at position 2. The amino group at position 2 and ketone at position 5 contribute to its hydrogen-bonding capacity, influencing both reactivity and crystallinity.
Properties
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-14-12-17-19(22(27)26(14)13-16-10-6-7-11-25-16)18(15-8-4-3-5-9-15)20(21(24)30-17)23(28)29-2/h3-12,18H,13,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRHVTXMQQAALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex heterocyclic compound with significant potential in pharmacological applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 471.4 g/mol. The structure combines features from both pyridine and pyran, contributing to its unique chemical properties.
Research indicates that this compound interacts with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to significant biological effects. Notably, derivatives of this compound have shown promising results in various biological assays.
Anticancer Activity
One of the most notable biological activities of this compound is its anticancer potential. Recent studies have highlighted its effectiveness against multiple cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Methyl 2-amino... | Liver Cancer | 0.23 | EGFR Inhibition |
| Methyl 2-amino... | Breast Cancer | 0.15 | VEGFR-2 Inhibition |
| Doxorubicin | Various | 0.18 | Chemotherapeutic Agent |
In a comparative study, compounds derived from this class demonstrated IC50 values lower than that of erlotinib, a standard anticancer drug, indicating superior potency in inhibiting cancer cell proliferation .
Comparative Studies
The biological activity of methyl 2-amino derivatives has been compared with structurally similar compounds to understand their unique properties better. The following table summarizes some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-4H-pyran derivatives | Similar core structure | Comparable anticancer activities |
| Pyridine derivatives | Similar chemical properties | Various pharmacological activities |
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine derivatives | Unique functional groups | Antitumor activity against TNBC |
The presence of specific functional groups in methyl 2-amino derivatives enhances their reactivity and biological activity profile compared to other related compounds .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays were conducted on different cancer cell lines (e.g., liver, breast) to assess the cytotoxicity of methyl 2-amino derivatives. Results indicated that these compounds effectively induced apoptosis and inhibited cell growth.
- Mechanistic Insights : Computational studies have provided insights into the physicochemical properties and pharmacokinetics of these compounds, aiding in understanding their mechanism of action at the molecular level .
- Animal Models : Further studies using in vivo models demonstrated the potential of these compounds to reduce tumor size significantly without notable toxicity to non-tumorigenic cells .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves the condensation of various precursors such as 4-hydroxy-6-methylpyran-2-one and benzaldehyde. The reaction often requires a catalyst like 4-(dimethylamino)pyridine and is performed under reflux conditions to ensure complete conversion to the desired product. The resulting compound exhibits a unique pyrano-pyridine framework that contributes to its biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrano[3,2-c]pyridine derivatives, including this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines:
- Triple Negative Breast Cancer (TNBC) : Research indicates that certain derivatives can inhibit the growth of TNBC cell lines (e.g., MDA-MB-231) with minimal toxicity to non-tumorigenic cells . The mechanism involves cell cycle arrest and induction of apoptosis.
Antimicrobial Activity
Pyrano[3,2-c]pyridines have also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that these compounds can inhibit bacterial growth and possess antifungal activity, making them candidates for further development in antimicrobial therapies .
Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. They exhibit inhibitory activities against enzymes like acetylcholinesterase and monoamine oxidase, which are implicated in Alzheimer's disease . This suggests potential applications in treating cognitive disorders.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Pyrano[3,2-c]pyridine Derivatives
- Compound from : 2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Key Differences:
- Substituents: 4-(4-Hydroxyphenyl) vs. 4-phenyl in the target; 3-pyridinylmethyl vs. 2-pyridinylmethyl at position 4.
- Functional Groups: Nitrile (-CN) at position 3 vs. methyl carboxylate (-COOCH₃).
- Impact :
- Nitrile’s electron-withdrawing nature may reduce solubility in polar solvents relative to the target’s ester group.
(b) Thiazolo[3,2-a]pyrimidine Derivatives
- Compound from : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences :
- Core: Thiazolo[3,2-a]pyrimidine (sulfur-containing) vs. pyrano[3,2-c]pyridine (oxygen-containing).
- Substituents: 2,4,6-Trimethoxybenzylidene at position 2 introduces steric bulk and methoxy groups.
- Impact :
- The thiazole ring’s sulfur atom may alter electronic properties and metal-binding affinity.
- Trimethoxy groups improve solubility but increase steric hindrance, affecting molecular packing (dihedral angle: 80.94° between thiazolopyrimidine and benzene rings) .
(c) Thieno[2,3-c]pyridine Derivatives
- Compound from : Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Key Differences:
- Core: Thieno[2,3-c]pyridine (sulfur-containing, non-aromatic dihydro ring) vs. fully aromatic pyrano[3,2-c]pyridine.
- Functional Groups: Boc-protected amine vs. free amino group in the target. Impact:
- The Boc group enhances stability during synthesis but requires deprotection for further reactivity .
Functional Group and Physicochemical Properties
Research Implications
- Hydrogen Bonding: The target’s amino and ester groups enable diverse supramolecular interactions, though less extensive than ’s hydroxyl-nitrile system .
- Biological Potential: Pyrano[3,2-c]pyridine cores are understudied compared to thiazolo/thieno analogs, but their structural similarity to kinase inhibitors (e.g., pyrimidine derivatives) merits further investigation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
